molecular formula C19H36N2 B1338479 1-Hexadecylimidazole CAS No. 58175-55-6

1-Hexadecylimidazole

Cat. No. B1338479
CAS RN: 58175-55-6
M. Wt: 292.5 g/mol
InChI Key: ORIZJEOWAFVTGA-UHFFFAOYSA-N
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Description

1-Hexadecylimidazole is a type of imidazole derivative, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-diaryl-1H-imidazoles, which are structurally related to 1-hexadecylimidazole, has been achieved through a tandem insertion-cyclization reaction of isocyanides, involving a copper-catalyzed step followed by a base-promoted cycloaddition . Similarly, the synthesis of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives with imidazole units has been reported, indicating the versatility of methods available for constructing the imidazole core .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their function and reactivity. X-ray crystallography has been used to determine the structure of 1-methyl-4-nitro-1H-imidazole, providing insights into the molecular arrangement and confirming the presence of hydrogen bonding in the crystal lattice . This technique is essential for understanding the structural characteristics of imidazole derivatives, including 1-hexadecylimidazole.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 1-phenethylimidazole derivatives has shown that these compounds can be modified to exhibit antimycotic properties . Additionally, the reactivity of imidazo[2,1-b]-1,3,4-thiadiazoles has been explored, leading to the formation of compounds with antibacterial activities . These studies demonstrate the chemical versatility of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, 3-hexadecylimidazolium bromide exhibits thermotropic smectic liquid crystal phases, which are a result of the ordered self-assembly of the molecules . The amphiphilic nature of certain imidazole derivatives, such as those forming organogels, is also noteworthy, as it allows for the entrapment of hydrophilic drugs within the self-assembled structures .

Scientific Research Applications

Antimicrobial Coatings

  • Results : Studies show that 1-Hexadecylimidazole-coated surfaces exhibit significant antimicrobial activity, making them promising candidates for healthcare and food safety applications .

Corrosion Inhibition

  • Results : Research indicates that 1-Hexadecylimidazole effectively reduces corrosion rates, enhancing the durability of metal structures .

Catalysis

  • Results : Studies demonstrate improved yields and selectivity in reactions catalyzed by 1-Hexadecylimidazole-based complexes .

Ionic Liquids

  • Results : Researchers have explored novel ionic liquid formulations containing 1-Hexadecylimidazole, offering alternatives to traditional volatile organic solvents .

Surfactants

  • Results : Studies show that 1-Hexadecylimidazole-based surfactants exhibit excellent performance in various applications, including enhanced oil recovery .

Biological Activity

  • Results : While specific outcomes vary, ongoing investigations highlight the compound’s diverse pharmacological potential .

properties

IUPAC Name

1-hexadecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIZJEOWAFVTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497231
Record name 1-Hexadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecyl-1H-imidazole

CAS RN

58175-55-6
Record name 1-Hexadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-hexadecylimidazole was synthesized from imidazole and hexadecyl bromide with reference to the document (T. G. Traylor et al., J. Am. Chem. Soc., 115, 4808-4813 (1993)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
E Radzyminska‐Lenarcik - Solvent Extraction and Ion Exchange, 2007 - Taylor & Francis
… The lowest pH 1/2 values (log D M =0) were obtained for the Cu(II) complexes with 1‐hexadecylimidazole in the polar solvents (dichloromethane, 2‐ethyl‐1‐hexanol), pH 1/2 =2.55 and …
Number of citations: 32 www.tandfonline.com
N Paranamana, Z El Rassi - Journal of Liquid Chromatography & …, 2020 - Taylor & Francis
… In the current study, 1-hexadecylimidazole was immobilized on chloropropylated silica matrix to obtain a reversed-phase ILs stationary phase with the aim of not only separating small …
Number of citations: 2 www.tandfonline.com
T Li, MD Joshi, DR Ronning, JL Anderson - Journal of Chromatography A, 2013 - Elsevier
… 1-Hexadecylimidazole and benzene are aromatic neutral molecules with 1-hexadecylimidazole … In the case of 1-hexadecylimidazole and potassium chloride, chemical shifts of −0.53 …
Number of citations: 93 www.sciencedirect.com
S Khabnadideh, Z Rezaei, A Khalafi-Nezhad… - Bioorganic & Medicinal …, 2003 - Elsevier
N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. The products were then investigated for …
Number of citations: 227 www.sciencedirect.com
FG Baldissera, T Fazolo, MB da Silva… - Frontiers in …, 2023 - frontiersin.org
… Here, we further explored this leishmanicidal action with a structurally complementary set of 24 IS, 1-hexadecylimidazole (C 16 Im) and 1-hexadecylpyridinium chloride (C 16 PyrCl) (…
Number of citations: 1 www.frontiersin.org
B Izmaylov, D Di Gioia, G Markova, I Aloisio… - Reactive and Functional …, 2015 - Elsevier
… -(6-hydroxyhexyl)imidazolium chloride (Im-C6OHCl): 6-chlorohexanol (16.590 g, 0.121 mol), was added drop-wise under vigorous stirring to a solution containing 1-hexadecylimidazole …
Number of citations: 18 www.sciencedirect.com
P Sun, F Lu, A Wu, L Shi, L Zheng - Soft Matter, 2017 - pubs.rsc.org
… The produced 1-hexadecylimidazole was dried under a vacuum at room temperature to obtain a clear yellow oil (8.90 g, 93% yield). 1-Hexadecylimidazole (8.90 g, 30.5 mmol) was …
Number of citations: 32 pubs.rsc.org
K Dodo, A Sato, Y Tamura, S Egoshi… - Chemical …, 2021 - pubs.rsc.org
γ-Linolenic acid (GLA) is reported to show tumor-selective cytotoxicity through unidentified mechanisms. Here, to assess the involvement of oxidized metabolites of GLA, we synthesized …
Number of citations: 27 pubs.rsc.org
E Thomas, D Thomas, S Bhuvaneswari… - Journal of Molecular …, 2018 - Elsevier
… The formation of 1-chloromethane, 1-methylimidazole, 1-chloro hexadecane and 1-hexadecylimidazole is due to the nucleophilic attack of chloride anion at the alkyl group of …
Number of citations: 30 www.sciencedirect.com
CG Adam, GG Fortunato - Journal of Surfactants and …, 2019 - Wiley Online Library
… 1-hexadecylimidazole was prepared following a literature procedure except for the purification conditions (Traylor et al., 1993). 1-hexadecylimidazole was carefully purified by column …
Number of citations: 12 aocs.onlinelibrary.wiley.com

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